molecular formula C10H11NO5 B3289895 2-Ethoxy-3-methoxy-5-nitrobenzaldehyde CAS No. 861787-26-0

2-Ethoxy-3-methoxy-5-nitrobenzaldehyde

Cat. No. B3289895
CAS RN: 861787-26-0
M. Wt: 225.2 g/mol
InChI Key: CTNMHZTYXOLIKR-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methoxy-5-nitrobenzaldehyde, also known as EMNB, is a yellow crystalline powder with a chemical formula of C10H11NO5. It is widely used in the field of organic synthesis due to its unique chemical properties.

Mechanism of Action

2-Ethoxy-3-methoxy-5-nitrobenzaldehyde acts as a Michael acceptor, which means it can react with nucleophiles to form a covalent bond. This property makes it useful in various organic reactions. 2-Ethoxy-3-methoxy-5-nitrobenzaldehyde can also undergo reduction to form 2-Ethoxy-3-methoxy-5-nitrobenzaldehydeH, which is a potent antioxidant. The mechanism of action of 2-Ethoxy-3-methoxy-5-nitrobenzaldehyde is still being studied, and further research is needed to fully understand its properties.
Biochemical and Physiological Effects:
2-Ethoxy-3-methoxy-5-nitrobenzaldehyde has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which can reduce inflammation in the body. 2-Ethoxy-3-methoxy-5-nitrobenzaldehyde has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-Ethoxy-3-methoxy-5-nitrobenzaldehyde has several advantages for use in lab experiments. It is easy to synthesize, has a high yield, and is stable under normal laboratory conditions. However, 2-Ethoxy-3-methoxy-5-nitrobenzaldehyde is sensitive to light and can degrade if exposed to light for extended periods. It is also toxic and should be handled with care.

Future Directions

2-Ethoxy-3-methoxy-5-nitrobenzaldehyde has several potential future directions for research. It can be used as a starting material for the synthesis of new organic compounds with potential applications in medicine and agriculture. 2-Ethoxy-3-methoxy-5-nitrobenzaldehyde can also be used as a catalyst in various organic reactions, which can lead to the development of new synthetic methods. Further research is needed to fully understand the properties of 2-Ethoxy-3-methoxy-5-nitrobenzaldehyde and its potential applications in various fields.

Scientific Research Applications

2-Ethoxy-3-methoxy-5-nitrobenzaldehyde has been extensively studied for its potential applications in the field of organic synthesis. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. 2-Ethoxy-3-methoxy-5-nitrobenzaldehyde has also been used as a reagent in the synthesis of heterocycles and as a catalyst in various organic reactions.

properties

IUPAC Name

2-ethoxy-3-methoxy-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-3-16-10-7(6-12)4-8(11(13)14)5-9(10)15-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNMHZTYXOLIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1OC)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3-methoxy-5-nitrobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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